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Compound of Interest

Compound Name: MK204

Cat. No.: B15623749

A comprehensive literature review for studies on "MK204" reveals a case of mistaken identity,
with the identifier pointing to a compound distinct from the likely intended subject of inquiry.
While the designation "MK204" is associated with an aldose reductase inhibitor for diabetes
research, the broader context of drug development and the initial search results strongly
suggest a probable interest in the clinical-stage MK2 pathway inhibitor, zunsemetinib (formerly
ATI-450). This guide will first clarify the identity of the sparsely documented MK204 and then
provide an in-depth review of the significantly more researched MK2 inhibitor, zunsemetinib, to
align with the user's core requirements for a technical guide for researchers and drug
development professionals.

The True Identity of MK204

The chemical identifier MK-204 (CAS Number: 1959605-73-2) refers to an aldose reductase
(AR) inhibitor.[1] Aldose reductase is an enzyme implicated in the development of diabetic
complications. The primary and currently sole-cited research publication associated with this
compound is a 2016 study in ACS Chemical Biology titled, "IDD388 Polyhalogenated
Derivatives as Probes for an Improved Structure-Based Selectivity of AKR1B10 Inhibitors."[1]
This research focuses on the structure-based design of inhibitors for aldo-keto reductase family
members, with MK204 being one such derivative. Due to the limited publicly available data, an
in-depth literature review on MK204 is not feasible at this time.

Given the user's request for a detailed technical guide on a therapeutic agent, it is highly
probable that "MK204" was a typographical error and the intended subject was a compound
with a more extensive body of clinical research, such as an MK2 inhibitor.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15623749?utm_src=pdf-interest
https://www.benchchem.com/product/b15623749?utm_src=pdf-body
https://www.benchchem.com/product/b15623749?utm_src=pdf-body
https://www.benchchem.com/product/b15623749?utm_src=pdf-body
https://www.benchchem.com/product/b15623749?utm_src=pdf-body
https://www.chemsrc.com/en/cas/1959605-73-2_1537908.html
https://www.chemsrc.com/en/cas/1959605-73-2_1537908.html
https://www.benchchem.com/product/b15623749?utm_src=pdf-body
https://www.benchchem.com/product/b15623749?utm_src=pdf-body
https://www.benchchem.com/product/b15623749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A Comprehensive Review of the MK2 Inhibitor
Zunsemetinib (ATI-450)

Zunsemetinib (formerly known as ATI-450 and CDD-450) is an orally active and selective
inhibitor of the p38a mitogen-activated protein kinase-activated protein kinase 2 (MK2)
pathway.[2] This pathway is a critical driver of inflammation, responsible for the expression of
multiple pro-inflammatory cytokines such as tumor necrosis factor a (TNFa), interleukin-1a (IL-
1la), IL-13, and IL-6. By selectively blocking the downstream signaling of MK2, zunsemetinib
aims to provide a sustained anti-inflammatory effect, potentially overcoming the limitations
observed with broader p38 MAPK inhibitors.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials of zunsemetinib in
rheumatoid arthritis (RA).

Table 1: Efficacy of Zunsemetinib in Moderate-to-Severe Rheumatoid Arthritis (Phase lla)

. Zunsemetinib (50 mg BID)
Endpoint Placebo + Methotrexate
+ Methotrexate

Mean DAS28-CRP at Baseline 571 577

Mean Change in DAS28-CRP

At Week 12 -2.0 Not reported
Median Reduction in hs-CRP >40% throughout 12 weeks Not sustained
ACR20 Response at Week 12 60% Not reported
ACR50 Response at Week 12 33% Not reported
ACR70 Response at Week 12 20% Not reported

Table 2: Pharmacokinetics of Zunsemetinib (Phase 1)
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Parameter Value

Terminal Half-life 9-12 hours (Multiple Ascending Dose)

Food Effect Not meaningfully affected by a high-fat meal
Drug-Drug Interaction Little impact on methotrexate pharmacokinetics

Experimental Protocols

Phase lla Clinical Trial in Rheumatoid Arthritis (ATI-450-RA-201)

Objective: To evaluate the safety, tolerability, pharmacodynamics, and preliminary efficacy of
zunsemetinib in patients with moderate-to-severe rheumatoid arthritis who had an
inadequate response to methotrexate.

Study Design: A 12-week, randomized, investigator/patient-blind, sponsor-unblind, placebo-
controlled, parallel-assignment, multicenter study.[3]

Participants: 19 patients with moderate-to-severe RA (mean DAS28-CRP at baseline of 5.71
in the treatment arm).[3]

Intervention: Patients were randomized in a 3:1 ratio to receive either oral zunsemetinib (50
mg twice daily) or placebo, both in combination with a stable weekly dose of methotrexate.[3]

Primary Endpoint: Safety and tolerability.

Secondary and Exploratory Endpoints: Change from baseline in Disease Activity Score in 28
joints based on C-reactive protein (DAS28-CRP), American College of Rheumatology (ACR)
20/50/70 response rates, change from baseline in high-sensitivity C-reactive protein

(hsCRP), and levels of endogenous cytokines (TNFa, IL-6, IL-8, and MIP-1[3) in the blood.[3]

Phase 1 Single and Multiple Ascending Dose Trial (ATI-450-PKPD-101)

o Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of
orally administered zunsemetinib in healthy subjects.

» Study Design: A first-in-human, randomized, observer-blind, placebo-controlled trial.
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 Participants: 77 healthy subjects.
e Intervention:
o Single Ascending Dose (SAD): Single doses of 10mg, 30mg, 50mg, and 100mg.

o Multiple Ascending Dose (MAD): 10mg, 30mg, and 50mg administered twice daily for 7
days.

o Methotrexate Drug-Drug Interaction: Single 7.5-mg oral doses of methotrexate given alone

or after zunsemetinib 50mg twice daily.

Signaling Pathway and Experimental Workflow
Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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